molecular formula C4H4BrN B1282299 3-bromo-1H-pyrrole CAS No. 87630-40-8

3-bromo-1H-pyrrole

Cat. No.: B1282299
CAS No.: 87630-40-8
M. Wt: 145.99 g/mol
InChI Key: ZZHFDFIWLDELCX-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrole is a heterocyclic organic compound that features a five-membered ring structure containing one nitrogen atom and a bromine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of pyrrole. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrole.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted pyrroles.

    Oxidation: Formation of pyrrolinones.

    Reduction: Formation of 1H-pyrrole.

Scientific Research Applications

3-Bromo-1H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Chloro-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-1H-pyrrole: Similar structure but with an iodine atom instead of bromine.

    1H-pyrrole: The parent compound without any halogen substitution.

Uniqueness: 3-Bromo-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHFDFIWLDELCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522006
Record name 3-Bromo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87630-40-8
Record name 3-Bromo-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87630-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-bromo-1H-pyrrole in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones?

A1: this compound serves as a crucial starting material in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones. Specifically, the research highlights the use of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate, a derivative of this compound. This derivative undergoes a Sonogashira–Hagihara cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. This reaction allows the attachment of various substituents to the pyrrole ring. Subsequent iodine-mediated cyclization leads to the formation of the pyrano[3,4-b]pyrrol-7(1H)-one core structure [].

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